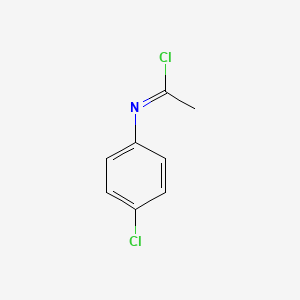
Ethanimidoyl chloride, N-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidoyl chloride, N-(4-chlorophenyl)- is an organic compound with the molecular formula C8H7Cl2N It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethanimidoyl chloride, N-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethanimidoyl chloride, N-(4-chlorophenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
Ethanimidoyl chloride, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, ethanimidoyl chloride, N-(4-chlorophenyl)- can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: Reduction reactions can convert the imidoyl chloride group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 4-chlorophenylacetamide and hydrochloric acid.
Reduction: 4-chlorophenylamine.
科学的研究の応用
Ethanimidoyl chloride, N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethanimidoyl chloride, N-(4-chlorophenyl)- involves nucleophilic attack on the carbonyl carbon of the imidoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
- Ethanimidoyl chloride, N-(2-chlorophenyl)-
- Ethanimidoyl chloride, N-(4-bromophenyl)-
- Ethanimidoyl chloride, N-(4-methylphenyl)-
Uniqueness
Ethanimidoyl chloride, N-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, the 4-chlorophenyl group can enhance the compound’s stability and reactivity under specific conditions .
特性
CAS番号 |
76540-13-1 |
|---|---|
分子式 |
C8H7Cl2N |
分子量 |
188.05 g/mol |
IUPAC名 |
N-(4-chlorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2N/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChIキー |
OUEBWFJFLAAVQE-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
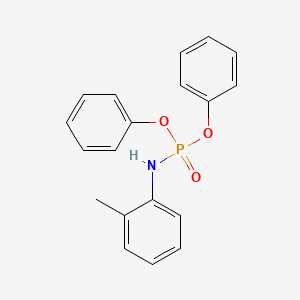
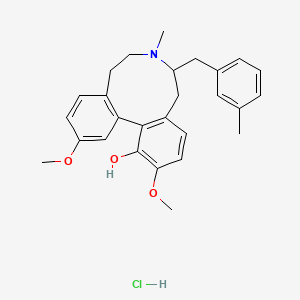
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
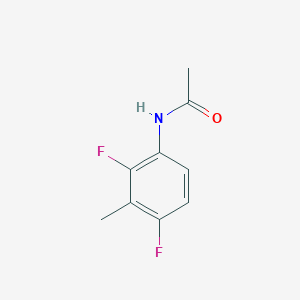
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
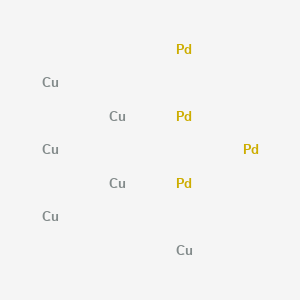
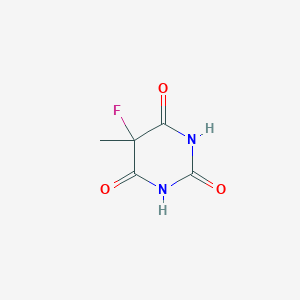
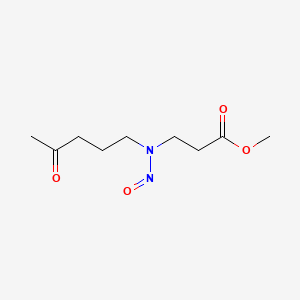
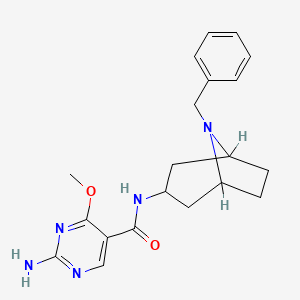
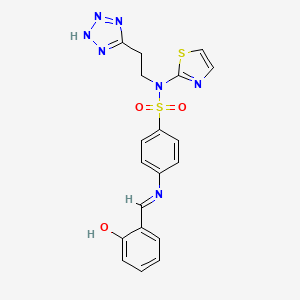
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
